molecular formula C8H12ClN3O2 B13460595 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride

Cat. No.: B13460595
M. Wt: 217.65 g/mol
InChI Key: MDRXTRBSGUHELF-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating the mixture to reflux temperatures and using solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is unique due to its specific structural features and the presence of the carboxylate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, focusing on its potential as an inhibitor of various kinases and its implications in cancer treatment and antimicrobial activity.

Chemical Structure and Synthesis

The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a carboxylate group that enhances its biological properties. The synthesis typically involves multi-step reactions starting from 5-amino-3-methylpyrazole and diethyl malonate, leading to derivatives that exhibit varying degrees of biological activity.

1. Kinase Inhibition

This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. Studies have demonstrated that modifications to the compound can significantly enhance its selectivity and potency against CK2:

  • In Vitro Potency : The compound exhibited an IC50 value of 8 nM for CK2α and 38 nM for CK2α', indicating strong inhibitory effects .
  • Selectivity : When screened against a panel of 56 kinases, the compound showed high selectivity for CK2 over other kinases such as PIM and DAPK .

2. Antimicrobial Activity

Research has also highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized, revealing substantial improvements in antitubercular activity:

  • Mechanism of Action : The compounds did not inhibit cell-wall biosynthesis or isoprene biosynthesis but were effective against Mtb within macrophages .
  • Activity Metrics : The minimum inhibitory concentration (MIC) values for various derivatives were determined, showcasing their effectiveness against resistant strains of Mtb .

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis has been conducted to understand how structural modifications impact biological activity:

CompoundModificationIC50 (nM)Selectivity
IC20Carboxylic acid at position 58High
IC19Macrocyclic derivative38Moderate
OtherVarious substitutionsVariesLow

This table summarizes key findings from SAR studies that inform future drug design efforts .

Case Study 1: Cancer Cell Lines

A study utilizing the NCI-60 cell line panel assessed the cytotoxic effects of this compound. The results indicated minimal cytotoxicity across various cancer cell lines while retaining efficacy as a CK2 inhibitor .

Case Study 2: Antitubercular Screening

In another study focusing on antitubercular activity, several derivatives were tested against Mtb H37Rv strain. The most promising compounds demonstrated low cytotoxicity and significant antibacterial effects .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11;/h2,4,6,10H,3,5H2,1H3;1H

InChI Key

MDRXTRBSGUHELF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=CC=N2)N1.Cl

Origin of Product

United States

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